N-(2-fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine
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Overview
Description
N4-(2-FLUOROPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of N4-(2-FLUOROPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the reaction of 2-fluoroaniline with a nitro-substituted pyrimidine precursor under specific conditions to introduce the fluorophenyl and nitro groups . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
N4-(2-FLUOROPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N4-(2-FLUOROPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(2-FLUOROPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
N4-(2-FLUOROPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE can be compared with other pyrimidine derivatives, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: Similar to imatinib but with improved efficacy and safety profile. The uniqueness of N4-(2-FLUOROPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE lies in its specific functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C14H15FN6O2 |
---|---|
Molecular Weight |
318.31 g/mol |
IUPAC Name |
4-N-(2-fluorophenyl)-5-nitro-2-pyrrolidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15FN6O2/c15-9-5-1-2-6-10(9)17-13-11(21(22)23)12(16)18-14(19-13)20-7-3-4-8-20/h1-2,5-6H,3-4,7-8H2,(H3,16,17,18,19) |
InChI Key |
ZUVYHKRWYDNGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N |
Origin of Product |
United States |
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